molecular formula C18H17NOS2 B2767770 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034473-18-0

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2767770
CAS No.: 2034473-18-0
M. Wt: 327.46
InChI Key: LKHCMOSOEPNKNV-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a compound that likely contains a thiophene moiety . Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide and related compounds have been a focal point in heterocyclic chemistry, especially in the synthesis of various derivatives with potential biological activity. For instance, thiophenylhydrazonoacetates have been synthesized to yield a variety of nitrogen nucleophiles including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the chemical versatility and potential for modification of this class of compounds (Mohareb et al., 2004). The Camps cyclization process further illustrates the compound's adaptability, transforming N-substituted amides into quinolin-4(1H)-ones under various conditions, showcasing the structural diversity achievable from these frameworks (Mochalov et al., 2016).

Antimicrobial and Antioxidant Properties
Research into lignan conjugates via cyclopropanation revealed that compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibit notable antimicrobial and antioxidant activities. This indicates a promising avenue for the development of new therapeutic agents based on these structures (Raghavendra et al., 2016).

Molecular Structure and Interactions
The detailed crystal structure analysis of related compounds offers insight into their molecular interactions, such as hydrogen bonding and π···π stacking, which are crucial for understanding their chemical behavior and potential binding mechanisms in biological systems (Sharma et al., 2016). Such studies are foundational for designing molecules with targeted properties.

Anticancer Activity
Efforts to design and synthesize novel thiophene and benzothiophene derivatives as cytotoxic agents have led to identifying compounds with significant anti-proliferative activity against various cancer cell lines. This highlights the potential of this compound and its analogs in anticancer drug development (Mohareb et al., 2016).

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(17-12-13-4-1-2-6-16(13)22-17)19(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11-12,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHCMOSOEPNKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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